Butylcyanamide

Description

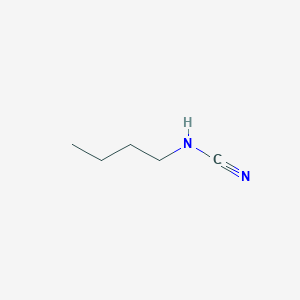

Structure

3D Structure

Properties

Molecular Formula |

C5H10N2 |

|---|---|

Molecular Weight |

98.15 g/mol |

IUPAC Name |

butylcyanamide |

InChI |

InChI=1S/C5H10N2/c1-2-3-4-7-5-6/h7H,2-4H2,1H3 |

InChI Key |

PQZVCRPSQXDXJL-UHFFFAOYSA-N |

Canonical SMILES |

CCCCNC#N |

Origin of Product |

United States |

Sophisticated Synthetic Methodologies for Butylcyanamide and Analogs

Classical and Evolving Aminocyanation Pathways

The most traditional and direct route to N-alkylcyanamides involves the reaction of an amine with a cyanating agent. This pathway remains relevant due to its simplicity and effectiveness.

Direct Cyanation of Butylamines (e.g., with Cyanogen (B1215507) Bromide)

The electrophilic N-cyanation of amines is the most established method for synthesizing cyanamides. nih.gov Historically, the most common reagent for this transformation is cyanogen bromide (BrCN). nih.govwikipedia.org This reaction involves the nucleophilic attack of the amine, such as butylamine, on the electrophilic carbon of cyanogen bromide. wikipedia.org The process is typically straightforward and effective for a wide range of primary and secondary amines, providing direct access to monosubstituted and disubstituted cyanamides, respectively. nih.govorganic-chemistry.org

However, the high toxicity and volatility of cyanogen bromide have driven the development of alternative, safer cyanating agents. nih.govnih.gov Despite these safety concerns, its efficacy means it remains a benchmark for cyanamide (B42294) synthesis. scielo.br

| Amine Substrate | Cyanating Agent | Product | Typical Conditions |

| Butylamine | Cyanogen Bromide | N-Butylcyanamide | Base (e.g., Na2CO3), low temperature |

| Allylic tertiary amines | Cyanogen Bromide | Disubstituted cyanamides | Room temperature, one-pot N-deallylation/N-cyanation organic-chemistry.org |

| Secondary amines | Cyanogen Bromide | Disubstituted cyanamides | Various solvents, often with a base cardiff.ac.uk |

Influence of Alkyl Substituents on Reaction Kinetics

The rate of the aminocyanation reaction is significantly influenced by the electronic and steric properties of the alkyl substituents on the amine. nih.govinlibrary.uz The slow, rate-determining step of the reaction is the nucleophilic attack of the amine on the cyanating agent. rsc.org

Electronic Effects: The nucleophilicity of the amine is a primary determinant of reaction speed. Alkyl groups, like the butyl group, are electron-donating, which increases the electron density on the nitrogen atom. This enhanced nucleophilicity generally leads to a faster reaction rate compared to aromatic amines, where the lone pair of electrons on the nitrogen is delocalized into the aromatic ring, reducing its basicity and nucleophilicity. inlibrary.uz For aliphatic amines, basicity generally follows the order of secondary > primary > tertiary, although this can be affected by solvation. inlibrary.uz

Steric Effects: The size of the alkyl substituents attached to the nitrogen atom can impede the approach of the amine to the cyanating agent. This steric hindrance can slow the reaction rate. inlibrary.uz While a butyl group is larger than a methyl or ethyl group, it is generally not so bulky as to significantly inhibit the reaction with a small electrophile like cyanogen bromide. However, highly branched or bulky substituents, such as a tert-butyl group, can dramatically decrease the reaction rate. scielo.br A study on the reaction of N-alkylanilines with cyanogen bromide confirmed the importance of both steric and electronic effects on the reaction kinetics. rsc.org

Sustainable and Modern Synthetic Strategies

To address the hazards associated with classical reagents like cyanogen bromide, significant research has been directed toward developing safer and more sustainable synthetic methods.

Development of Less Hazardous Cyano Sources (e.g., Trichloroacetonitrile)

A notable advancement in N-cyanation is the use of trichloroacetonitrile (B146778) (Cl3CCN) as an inexpensive and less hazardous cyano source. cardiff.ac.uknih.gov This method provides a one-pot, two-step procedure for the synthesis of cyanamides from secondary amines. researchgate.net The reaction first involves the nucleophilic addition of the amine to trichloroacetonitrile to form an amidine intermediate. nih.govwikipedia.org Subsequent elimination, promoted by a base, yields the corresponding cyanamide. nih.gov This approach offers distinct selectivity compared to cyanogen bromide and avoids the need for highly toxic reagents. cardiff.ac.uknih.gov

| Amine Substrate | Cyano Source | Base | Solvent | Yield (%) |

| Dibenzylamine | Trichloroacetonitrile | NaOtAm | MeCN | 88 cardiff.ac.uk |

| Pyrrolidine | Trichloroacetonitrile | NaOtAm | MeCN | 86 cardiff.ac.uk |

| N-Methylbenzylamine | Trichloroacetonitrile | NaOtAm | MeCN | 81 cardiff.ac.uk |

| Di-n-butylamine | Trichloroacetonitrile | NaOtAm | MeCN | 78 cardiff.ac.uk |

One-Pot Deoxycyanamidation of Alcohols

An innovative strategy that bypasses the amine starting material altogether is the one-pot deoxycyanamidation of alcohols. This method utilizes N-cyano-N-phenyl-p-methylbenzenesulfonamide (NCTS) as both a sulfonyl transfer reagent and a cyanamide source. acs.orgnih.gov The reaction proceeds by converting a primary or secondary alcohol, such as butanol, into a good leaving group in situ, which is then displaced by the cyanamide nitrogen of a sulfonamide. This approach provides access to a diverse range of tertiary cyanamides in excellent yields and exploits an underutilized desulfonylative (N–S bond cleavage) reactivity pathway of NCTS. acs.orgnih.gov This method is particularly valuable for creating tertiary cyanamides that may be difficult to access through direct amination routes.

| Alcohol Substrate | Reagent | Product Type | Yield (%) |

| Benzyl alcohol | NCTS | Aryl/Alkyl cyanamide | 89 acs.org |

| Cinnamyl alcohol | NCTS | Allylic cyanamide | 88 acs.org |

| 1-Hexanol | NCTS | Alkyl/Alkyl cyanamide | 71 acs.org |

| Cyclohexanol | NCTS | Alkyl/Alkyl cyanamide | 74 acs.org |

Transition-Metal-Catalyzed Approaches (e.g., Si-N Bond Cleavage)

Transition-metal catalysis has opened new avenues for cyanamide synthesis. One such approach involves the palladium-catalyzed cleavage of a silicon-nitrogen (Si-N) bond. nih.gov In this methodology, a silylated amine can react with a cyano source in the presence of a palladium catalyst. The catalyst facilitates the cleavage of the Si-N bond and the subsequent formation of the N-CN bond. This method offers a novel disconnection for cyanamide synthesis and can be applied to various amine precursors, providing a modern alternative to classical aminocyanation. nih.gov

Green Chemistry Principles in Butylcyanamide Synthesis

The modern synthesis of this compound and its analogs is increasingly governed by the principles of green chemistry, which prioritize the reduction of hazardous substances, minimization of waste, and improvement of energy efficiency. A significant trend is the move away from highly toxic cyanating agents, such as cyanogen bromide, towards safer and more environmentally benign alternatives. organic-chemistry.orgresearchgate.net

Key green approaches focus on atom economy and one-pot procedures, which streamline synthetic processes and reduce the need for intermediate purification steps, thereby minimizing solvent use and waste generation. acs.org For instance, an environmentally benign one-pot method has been developed for the synthesis of cyanamides from dithiocarbamate (B8719985) salts using iodine (I₂) and hydrogen peroxide (H₂O₂). This method is notable for its mild conditions and use of water, a green solvent.

Another sustainable strategy involves the base-mediated reaction of aryl thioureas and halides, which proceeds through N-aryl cyanamide intermediates. acs.org This method is lauded for its convenience, eco-friendliness, high yields, and excellent functional group compatibility. acs.org The development of such protocols highlights the chemical community's commitment to creating sustainable pathways that are not only efficient but also reduce environmental impact.

Key Green Chemistry Approaches in Cyanamide Synthesis

| Principle | Application in Cyanamide Synthesis | Benefits |

|---|---|---|

| Waste Prevention | One-pot synthesis from aryl thioureas and halides. acs.org | Reduces intermediate isolation and purification steps, minimizing waste. |

| Safer Solvents & Reagents | Use of H₂O₂ and I₂ in water for synthesis from dithiocarbamates. researchgate.net | Avoids toxic cyanating agents like cyanogen bromide and volatile organic solvents. |

| Atom Economy | Base-mediated strategies that incorporate most atoms from reactants into the final product. acs.org | Maximizes the efficiency of the chemical transformation. |

| Design for Energy Efficiency | Reactions conducted under mild, often room temperature, conditions. | Reduces energy consumption associated with heating and cooling. |

Advanced Derivatization of this compound

Synthesis of N-Sulfonylated Butylcyanamides (e.g., N-butyl-N-cyano-4-methylbenzenesulfonamide)

N-Sulfonylated cyanamides are a significant class of derivatives, with N-cyano-N-phenyl-p-methylbenzenesulfonamide (NCTS) being a prominent and versatile reagent in organic synthesis. acs.orgacs.org This compound serves as a non-hazardous electrophilic cyanating agent, offering a safer alternative to traditional reagents. organic-chemistry.orgresearchgate.net The synthesis of related alkylated analogs, such as N-butyl-N-cyano-4-methylbenzenesulfonamide, leverages similar chemistry.

A notable method for generating tertiary cyanamides involves the deoxycyanamidation of alcohols using NCTS or its derivatives. acs.org In this one-pot protocol, the sulfonamide acts as both a sulfonyl transfer reagent and a cyanamide source. acs.orgacs.org By employing an N-butyl sulfonamide precursor under standard reaction conditions with an appropriate alcohol, the corresponding alkyl/alkyl cyanamide, which would include N-butyl-N-cyano-arylsulfonamides, can be produced. acs.org For example, the reaction using an N-butyl sulfonamide derivative yielded the desired alkyl/alkyl cyanamide in a 52% yield. acs.org This approach demonstrates the underdeveloped desulfonylative pathway (N–S bond cleavage) of NCTS-type reagents. acs.orgacs.org

Illustrative Synthesis of an Alkyl/Alkyl Cyanamide

| Reactants | Reagents | Product | Yield | Reference |

|---|

Generation of N-Chlorocyanamide Derivatives (e.g., tert-Butyl-N-chlorocyanamide)

tert-Butyl-N-chlorocyanamide has been identified as a novel and versatile reagent in organic synthesis. researchgate.netresearchgate.net Its generation falls under the broader category of N-chlorination of amides or cyanamides. The synthesis involves the electrophilic chlorination of the corresponding N-substituted cyanamide. Reagents such as N-chlorobenzotriazole are effective for the N-chlorination of secondary amides, a reaction that can often be accelerated by microwave heating. researchgate.net

While specific details on the industrial synthesis of tert-Butyl-N-chlorocyanamide are proprietary, the general principle involves treating tert-butylcyanamide (B2729067) with a suitable chlorinating agent. The resulting N-chloro derivative is a powerful reagent used, for example, in the efficient preparation of gem-chloronitroso compounds from ketoximes. researchgate.net The reaction with ketoximes proceeds instantaneously at room temperature in carbon tetrachloride, affording excellent yields under mild conditions. researchgate.net This highlights the synthetic utility of N-chlorocyanamide derivatives as reactive intermediates for further chemical transformations.

Mechanistic Elucidation of Butylcyanamide Reactivity

Dual Reactivity Profile: Nucleophilic and Electrophilic Characteristics of the NCN Group

The cyanamide (B42294) functional group, and by extension butylcyanamide, possesses a distinct dual reactivity profile. The chemistry of the NCN group is characterized by the co-existence of a nucleophilic sp³-hybridized amino nitrogen and an electrophilic nitrile carbon. nih.govresearchgate.net This duality allows this compound to react as either a nucleophile or an electrophile depending on the reaction partner and conditions. wikipedia.org

The lone pair of electrons on the nitrogen atom attached to the butyl group confers nucleophilic properties, enabling it to attack electron-deficient centers. nih.govresearchgate.net Conversely, the electron-withdrawing nature of the nitrile group (C≡N) renders the cyano carbon electrophilic. researchgate.netwikipedia.org This electrophilicity is enhanced upon protonation or coordination to a Lewis acid, making the carbon atom highly susceptible to attack by nucleophiles. wikipedia.org This inherent ambiphilic nature is central to the diverse reactivity of this compound, allowing it to engage in self-condensation reactions and to react with a broad spectrum of external reagents. wikipedia.org

Table 1: Nucleophilic vs. Electrophilic Reactivity of the Cyanamide Group

| Reactivity Type | Reactive Site | Description | Activating Conditions | Example Reaction Type |

| Nucleophilic | Amino Nitrogen (sp³) | The lone pair on the nitrogen atom can attack electrophilic centers. | Basic or neutral conditions. | Addition to electrophiles. |

| Electrophilic | Nitrile Carbon (sp) | The carbon atom of the C≡N bond is electron-deficient and can be attacked by nucleophiles. wikipedia.org | Acidic conditions or coordination to a Lewis acid enhances electrophilicity. wikipedia.org | Nucleophilic addition (e.g., hydration, addition of alcohols/amines). wikipedia.org |

Radical and Photochemical Transformation Mechanisms (e.g., Photolytic Degradation of N-Chlorocyanamides)

Beyond its ionic reactivity, this compound derivatives can undergo transformations through radical and photochemical pathways. A key example is the reactivity of N-chloro-N-alkylcyanamides, such as N-chloro-N-tert-butylcyanamide. researchgate.net The photolytic degradation of chlorinated organic compounds often proceeds via the homolytic cleavage of the carbon-chlorine or nitrogen-chlorine bond upon UV irradiation. nih.gov

Photochemical reactions can also be driven by photosensitizers. researchgate.net In a Type I mechanism, an excited photosensitizer can react with the substrate through electron or hydrogen transfer to create free radicals. In a Type II mechanism, the excited sensitizer (B1316253) transfers energy to molecular oxygen to form highly reactive singlet oxygen, which then oxidizes the substrate. researchgate.net Both pathways could potentially contribute to the degradation of this compound derivatives in relevant environmental or laboratory conditions. nih.gov

Catalytic Reaction Pathways

The reactivity of this compound is significantly expanded through the use of transition metal catalysts. These catalysts can activate the cyanamide moiety in various ways, enabling a range of selective and efficient transformations that are otherwise difficult to achieve.

The carbon-nitrogen triple bond of this compound is an excellent participant in cycloaddition reactions, providing a direct route to nitrogen-containing heterocycles. nih.gov Transition metals are particularly effective at catalyzing [2+2+2] cycloadditions between cyanamides and one or two alkyne molecules to form substituted 2-aminopyridines. mdpi.com Nickel and iron catalysts have been successfully employed for the co-cyclization of dialkylcyanamides with diynes. mdpi.com For instance, a Ni(0)-carbene catalyst can effectively promote the cycloaddition of various diynes with cyanamides at room temperature to produce bicyclic N,N-disubstituted 2-aminopyridines in good yields. mdpi.comthieme-connect.com Similarly, iron-based catalyst systems can achieve the [2+2+2] cycloaddition of cyanamides and alkynenitriles. nih.gov

In addition to six-membered rings, cyanamides can participate in [3+2] cycloaddition reactions. These reactions typically involve a 1,3-dipole reacting with the cyanamide as the dipolarophile. A common example is the reaction with azides to produce 4-aminotetrazole derivatives. mdpi.com

Table 2: Examples of Metal-Catalyzed Cycloaddition Reactions with Cyanamides

| Reaction Type | Reactants | Catalyst System | Product Type |

| [2+2+2] Cycloaddition | Diyne + Cyanamide | Ni(cod)₂ / IMes | N,N-Disubstituted 2-Aminopyridine |

| [2+2+2] Cycloaddition | Alkynenitrile + Cyanamide | FeCl₂ / Zn / Ligand | Bicyclic 2-Aminopyrimidine |

| [3+2] Cycloaddition | Azide (B81097) + Cyanamide | (Often thermal or Cu-catalyzed) | 4-Aminotetrazole |

Palladium catalysis enables the direct functionalization of C–H bonds and their subsequent addition across the nitrile group of this compound. This strategy provides a highly atom-economical method for constructing complex molecules. For example, the C–H bond at the C3-position of an indole (B1671886) can be activated by a palladium catalyst and added to this compound to form 3-amidinoindoles. diva-portal.org

The general mechanism for these palladium(II)-catalyzed addition reactions involves the formation of an organopalladium species, often through C-H activation or transmetalation. diva-portal.org This species then undergoes migratory insertion into the C≡N bond of the cyanamide. This step, known as 1,2-carbopalladation, is often the rate-determining step of the catalytic cycle. The resulting intermediate can then undergo further reactions, such as hydrolysis, to yield the final product. diva-portal.org

The hydration of this compound to the corresponding N-butylurea is a synthetically important transformation. While this reaction can occur under acidic or basic conditions, specific catalysts offer milder conditions and enhanced efficiency.

Ruthenium and osmium phosphinous acid complexes, such as [MCl₂(η⁶-p-cymene)(PMe₂OH)], have been shown to be effective catalysts for the hydration of various cyanamides in water. csic.es Computational studies suggest a mechanism involving the initial coordination of the cyanamide's nitrile group to the metal center. This is followed by an intramolecular nucleophilic attack of the hydroxyl group from the phosphinous acid ligand onto the now-activated nitrile carbon. The resulting five-membered metallacyclic intermediate is then hydrolyzed by water to release the urea (B33335) product and regenerate the catalyst. csic.es The presence of the nitrogen atom attached to the nitrile group was found to electronically favor the nucleophilic attack, making cyanamides more reactive than standard organonitriles in this system. csic.es

Enzymatic catalysis has also been explored. Carbonic anhydrase II, a zinc-containing enzyme, can catalyze the hydration of cyanamide to urea. nih.govnih.gov The proposed mechanism involves the coordination of the cyanamide to the active-site zinc ion, which activates it for nucleophilic attack by a water molecule or a zinc-bound hydroxide (B78521). nih.govresearchgate.net

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.gov this compound can serve as a coupling partner in these reactions, primarily acting as an amine surrogate.

The palladium-catalyzed arylation of alkyl cyanamides with aryl halides or pseudohalides has been developed as an efficient method for synthesizing N-aryl-N-alkylcyanamides. The reaction proceeds under mild conditions and tolerates a variety of functional groups on the aryl partner.

Similarly, palladium-catalyzed vinylation reactions, such as the Heck reaction, can couple this compound with vinyl halides or triflates. scirp.orgresearchgate.net The general mechanism for these Pd(0)-catalyzed cross-couplings begins with the oxidative addition of the organic halide (aryl or vinyl halide) to the Pd(0) catalyst. This is followed by coordination of the cyanamide, migratory insertion, and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The use of specific phosphine (B1218219) ligands is often crucial for achieving high yields and selectivity in these transformations. organic-chemistry.org

Annulation and Heterocycle Formation Mechanisms

The reactivity of this compound is characterized by its participation in various annulation and cyclization reactions, leading to the formation of diverse heterocyclic structures. These transformations are often governed by the generation of key reactive intermediates, such as azaoxyallyl cations and this compound anions, which subsequently undergo concerted or stepwise cyclization pathways. The following sections provide a detailed mechanistic elucidation of these processes.

The [3+2] annulation reaction between this compound and azaoxyallyl cations represents a significant method for the synthesis of 2-aminoimidazolones. nih.gov Azaoxyallyl cations are highly reactive intermediates that can be generated in situ from α-haloamides. nih.govdoi.org The reaction with a cyanamide, such as this compound, proceeds to form a five-membered heterocyclic ring. nih.gov

The proposed mechanism for this annulation begins with the formation of the azaoxyallyl cation from an α-bromoamide in the presence of a base like sodium carbonate. nih.gov this compound then acts as the 2π component in the cycloaddition. The reaction is believed to proceed via an initial O-alkylation, which is kinetically favored, to form an imidate intermediate. This is followed by a rearrangement to the more thermodynamically stable N-alkylated product, the 2-aminoimidazolone. nih.gov

While specific studies focusing solely on this compound are limited in widely available literature, the general mechanism is well-established for other cyanamides like t-butyl cyanamide. nih.gov The reaction works efficiently to produce the corresponding 2-aminoimidazolone derivatives. nih.gov

Table 1: [3+2] Annulation of Cyanamides with α-Bromoamides This table is representative of the general reaction and not specific to this compound, but illustrates the typical conditions and outcomes of such reactions.

| Entry | Cyanamide | α-Haloamide | Base | Solvent | Product | Yield (%) |

| 1 | Dimethylcyanamide | α-Bromoamide 9a | Na₂CO₃ | HFIP | 2-Aminoimidazolone 10a | 85 |

| 2 | t-Butyl cyanamide | α-Bromoamide 9a | Na₂CO₃ | HFIP | 2-Aminoimidazolone 10c | 75 |

Data adapted from a study on the annulation of various cyanamides. nih.gov

The formation of these heterocyclic structures is significant as the 2-aminoimidazolone core is present in various biologically active marine natural products. core.ac.uk

The this compound anion is a versatile intermediate in the formation of heterocyclic systems through both intramolecular and intermolecular cyclization pathways. The anion can be generated by the deprotonation of this compound using a suitable base. This enhances the nucleophilicity of the nitrogen atom, enabling it to participate in various ring-forming reactions.

Intramolecular Cyclizations:

In an intramolecular setting, a molecule containing both the this compound anion and an electrophilic center can undergo cyclization. The rate and feasibility of these reactions are often governed by factors such as ring size to be formed and the nature of the tether connecting the reacting moieties. thieme-connect.de For instance, the cyclization of N-tosyl-ω-bromoalkylamines has shown that the formation of five- and six-membered rings is generally favored. jst.go.jp While not specific to a this compound anion, these principles of intramolecular nucleophilic substitution are broadly applicable.

A relevant example of a cyanamide anion intermediate is seen in the intramolecular cyclization of certain azido-isocyanides. In these reactions, a cyanamide anion is formed as an intermediate which then undergoes further transformation. nih.gov This highlights the potential for the this compound anion to act as a precursor in complex heterocyclic syntheses.

Intermolecular Cyclizations:

Intermolecularly, the this compound anion can react with various electrophiles to construct heterocyclic rings. For example, the reaction of a cyanamide anion with nitrile oxides can lead to the synthesis of oxadiazol-5-imines. researchgate.net Another general strategy involves the organolithium-mediated cyclization where an in situ generated organolithium species reacts with an internal electrophile. rsc.org

The reactivity of the this compound anion in such cyclizations is crucial for the construction of a variety of nitrogen-containing heterocycles, which are important scaffolds in medicinal chemistry and materials science. msu.edursc.org

Computational Chemistry and Theoretical Characterization of Butylcyanamide

Electronic Structure and Bonding Analysis

The arrangement of electrons and the nature of chemical bonds within butylcyanamide are fundamental to its chemical character and reactivity. Computational methods offer profound insights into these features.

Quantum mechanical calculations are essential for determining the most stable three-dimensional arrangement of a molecule (its ground state) and its electronic properties. ufl.edunih.gov Methods like Density Functional Theory (DFT) and ab initio calculations are cornerstones of modern computational chemistry. charm-eu.eu DFT, particularly with hybrid functionals like B3LYP or M06-2X, has proven effective for a wide range of organic molecules, balancing computational cost with accuracy. researcher.lifeworldscientific.comrsc.org Ab initio methods, such as Hartree-Fock (HF), provide a foundational, albeit often less accurate, picture that can be systematically improved upon. core.ac.uk

For a molecule like this compound, these methods are used to optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles. Such calculations can also determine the distribution of electron density and molecular orbital energies. For instance, in studies of related nitrile compounds like tert-butylcyanide, DFT calculations have been used to determine the charge distribution, showing how electron density is allocated across the molecule. worldscientific.com These calculations reveal the electronic environment of the cobalt center and the ligands, including the charge on the nitrogen and carbon atoms of the cyanide group. worldscientific.com This type of analysis for this compound would elucidate the electronic nature of the cyano group as influenced by the attached butyl chain.

The primary outputs of these ground-state calculations are optimized geometries and electronic energies, which confirm that the calculated structure represents a true energy minimum on the potential energy surface. researchgate.net

The butyl group attached to the nitrogen atom of the cyanamide (B42294) moiety exerts significant electronic and spatial influences.

Inductive Effects: The alkyl chain of the butyl group is an electron-donating group (+I effect). This inductive effect increases the electron density on the nitrogen atom to which it is attached, which can, in turn, influence the nucleophilicity of the amine nitrogen and the electrophilicity of the nitrile carbon. cardiff.ac.ukresearchgate.net Computational methods can quantify these effects through population analysis schemes (e.g., Mulliken or Natural Bond Orbital analysis), which assign partial charges to each atom in the molecule.

Steric Effects: The size and conformation of the butyl group create steric hindrance around the cyanamide functional group. While the n-butyl group is relatively flexible, its presence is more sterically demanding than a simple methyl or ethyl group. This steric bulk can hinder the approach of reagents to the reactive centers of the molecule. cardiff.ac.uk Theoretical models can explore different conformations of the butyl chain to identify the lowest energy conformers and assess the steric accessibility of the functional group, which is a critical factor in reaction kinetics. ucl.ac.uk The contrast is even sharper when compared to isomers like tert-butylcyanamide (B2729067), where the bulky tert-butyl group imposes significant steric constraints that dramatically affect reaction rates. cardiff.ac.uk

Reaction Mechanism Simulations and Transition State Analysis

Computational chemistry is a powerful tool for mapping the energetic landscape of a chemical reaction, providing a detailed, step-by-step mechanism. youtube.comresearchgate.net This involves identifying all relevant intermediates and, crucially, the transition states that connect them. A transition state represents the highest energy point along a reaction coordinate and its structure and energy determine the activation barrier and, therefore, the reaction rate. nist.govdiva-portal.org

For this compound, theoretical simulations could explore various transformations, such as its addition reactions or its decomposition pathways. nist.govmit.edu Using methods like DFT, researchers can model the potential energy surface of a proposed reaction. caltech.edu By locating the transition state structures and calculating their energies relative to the reactants, the activation energy for each step can be determined. acs.org For example, theoretical studies on the reactions of nitriles with organometallic compounds have successfully modeled the intermediate complexes and transition states involved. acs.org These computational approaches allow for the evaluation of different plausible mechanistic pathways, ultimately identifying the most energetically favorable route.

Theoretical Spectroscopic Predictions

A key application of computational chemistry is the prediction of spectroscopic data. These theoretical spectra are invaluable for interpreting experimental results and confirming molecular structures.

Theoretical calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its Infrared (IR) and Raman spectra. mpg.de After a molecule's geometry is optimized using a method like DFT (e.g., B3LYP) with an appropriate basis set (e.g., 6-311++G(d,p)), a frequency calculation is performed. globalresearchonline.net This calculation yields a set of vibrational modes and their corresponding frequencies and intensities for both IR and Raman activity. researchgate.net

Calculated harmonic frequencies are often systematically higher than experimental frequencies due to the neglect of anharmonicity. To improve agreement with experimental data, the calculated frequencies are typically multiplied by an empirical scaling factor, which is specific to the level of theory and basis set used (e.g., ~0.96 for B3LYP). globalresearchonline.net These predicted spectra allow for the confident assignment of experimentally observed bands to specific molecular motions, such as C-H stretches, CH₂ bends, and the characteristic C≡N triple bond stretch. researchgate.net

| Vibrational Mode | Functional Group | Typical Calculated Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Asymmetric/Symmetric C-H Stretch | -CH₃, -CH₂ | 2950-2850 | Strong (IR) |

| Nitrile Stretch | -C≡N | 2260-2220 | Strong (IR), Strong (Raman) |

| CH₂ Scissoring | -CH₂- | 1485-1445 | Medium (IR) |

| C-N Stretch | Butyl-N | 1250-1020 | Medium (IR) |

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. Computational methods can accurately predict the ¹H and ¹³C NMR chemical shifts of organic molecules. nih.govnmrdb.orgrsc.org The most common approach is the Gauge-Including Atomic Orbital (GIAO) method, typically employed within a DFT framework. liverpool.ac.uk

The process involves first optimizing the molecule's geometry in a simulated solvent environment (using a continuum model like SCRF) to better mimic experimental conditions. amazonaws.com Then, the GIAO calculation provides the absolute magnetic shielding tensors for each nucleus. These shielding values (σ) are then converted to chemical shifts (δ) by referencing them against the calculated shielding of a standard compound, such as tetramethylsilane (B1202638) (TMS). arxiv.org Predicted shifts can help assign complex spectra, distinguish between isomers, and confirm stereochemistry. liverpool.ac.ukarxiv.org

| Atom | Position (N-CH₂-CH₂-CH₂-CH₃) | Predicted Chemical Shift (ppm) | Nucleus |

|---|---|---|---|

| C1 | N-CH₂- | ~40-45 | ¹³C |

| C2 | -CH₂- | ~28-32 | ¹³C |

| C3 | -CH₂- | ~19-23 | ¹³C |

| C4 | -CH₃ | ~13-15 | ¹³C |

| CN | -C≡N | ~115-120 | ¹³C |

| H1 | N-CH₂- | ~3.0-3.4 | ¹H |

| H2 | -CH₂- | ~1.5-1.8 | ¹H |

| H3 | -CH₂- | ~1.3-1.6 | ¹H |

| H4 | -CH₃ | ~0.9-1.1 | ¹H |

Note: Predicted values are estimates based on computational methods applied to analogous structures and functional groups.

Coordination Chemistry Simulations

Modeling Ligand-Metal Interactions (e.g., this compound with Alkali Metals, Transition Metals)

Computational chemistry provides a powerful lens for examining the intricate interactions between this compound and various metal ions at an electronic and structural level. Through methods like Density Functional Theory (DFT), researchers can model the geometries of metal complexes, predict their stability, and analyze the nature of the chemical bonds formed. These simulations are crucial for understanding the coordination preferences of the this compound ligand and how its electronic properties are modulated upon complexation.

Theoretical studies on related cyanamide-metal systems offer significant insights applicable to this compound. For instance, computational analyses of transition metal complexes with substituted cyanamides reveal the nuanced character of the metal-ligand bond. rsc.orgmdpi.com DFT calculations are frequently employed to determine optimized geometries, bond energies, and electronic structures of these complexes. worldscientific.com

Interaction with Transition Metals:

Simulations involving transition metals focus on elucidating the nature of the coordination bond, including the contributions of σ-donation from the ligand to the metal and π-back-donation from the metal to the ligand. A theoretical study on homoleptic copper(I) complexes with dialkylcyanamide ligands, using [Cu(NCNMe₂)₄]⁺ as a model, provides a valuable comparison. rsc.org The calculations indicated that the Cu-N bonds are relatively weak, with computed bond energies between 15 and 31 kcal/mol. rsc.org The analysis also revealed that the bond is highly polarized towards the nitrogen atom and that σ-donation from the cyanamide ligand to the copper(I) center is the dominant interaction, with only minor contributions from π-back-donation. rsc.org

In another relevant computational study, tert-butylcyanide, a close structural analog of this compound, was used as an axial ligand in six-coordinated Cobalt(III) complexes. worldscientific.com Using the B3LYP method, Mulliken charge analysis was performed on the optimized geometries. The results showed a significant charge transfer within the complex, with the cobalt atom carrying a positive charge and the oxophlorin ring having a negative charge, while the axial tert-butylcyanide ligands also carried a partial positive charge. worldscientific.com This type of analysis is critical for understanding the electronic redistribution that occurs upon ligand binding.

The table below summarizes representative computational data for a model transition metal complex with a cyanamide ligand, illustrating the type of information generated from such studies.

Table 1: Calculated Properties of a Model Copper(I)-Dialkylcyanamide Complex

(Data sourced from a theoretical study on [Cu(NCNMe₂)₄]⁺) rsc.org

| Property | Calculated Value/Description |

| Metal-Ligand Bond Type | Primarily σ-donation (Ligand to Metal) |

| Bond Energy | 15–31 kcal/mol |

| Bond Polarity | Highly polarized towards the Nitrogen atom (91–95%) |

| π-Back-Donation | Substantially less significant than σ-donation |

Interaction with Alkali Metals:

The coordination chemistry of this compound with alkali metals has also been explored, revealing fascinating structural diversity. An experimental study on the tert-butylcyanamide anion, (Me₃CNCN)⁻, complexed with potassium provides a key example. iucr.orgescholarship.org Crystallographic analysis showed that the anion can coordinate to the potassium ion in two distinct modes within the same single crystal: an "end-on" (κN) fashion and a "side-on" (η²) fashion. iucr.orgescholarship.org

The existence of both coordination modes in a single crystal suggests their energies are very similar, making the tert-butylcyanamide anion a versatile ligand whose binding preference may depend subtly on the specific coordination environment of the cation. iucr.orgescholarship.orgresearchgate.net Computational modeling is essential to quantify this small energy difference and to understand the electronic factors that stabilize each binding mode.

The table below presents the experimentally determined bond distances for the two coordination modes of the tert-butylcyanamide anion with potassium, which serve as benchmarks for theoretical simulations.

Table 2: Experimental Bond Distances in Potassium tert-Butylcyanamide Complexes

(Data from crystallographic analysis) iucr.org

| Coordination Mode | Interacting Atoms | Bond Distance (Å) |

| End-on (κN) | K1—N1 | 3.027 (2) |

| Side-on (η²) | K2—N3 | 2.699 (2) |

| K2—C30 | 3.197 (3) |

Theoretical simulations of these alkali metal complexes would typically involve optimizing the geometry of each binding mode to find the minimum energy structure. Subsequent calculations would determine the binding energies, analyze the charge distribution (e.g., through Natural Bond Orbital or Mulliken population analysis), and investigate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to describe the frontier orbitals involved in the metal-ligand interaction. Such studies would provide a deeper, quantitative understanding of the bonding, complementing the experimental structural data. researchgate.net

Spectroscopic and Crystallographic Probes of Butylcyanamide Architecture

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FT-IR) and Raman techniques, serves as a powerful tool for identifying the functional groups within the butylcyanamide molecule. mt.com These methods probe the vibrational energy levels of molecules, which are highly characteristic of specific bonds and their chemical environment. mt.comprimescholars.com

The most prominent feature in the vibrational spectrum of this compound is the stretching vibration of the nitrile group (C≡N). This bond typically gives rise to a strong, sharp absorption band in the FT-IR spectrum and a corresponding signal in the Raman spectrum. researchgate.net The position of this band is sensitive to the electronic environment and can shift upon coordination to a metal center. In addition to the nitrile stretch, vibrational spectra of this compound display bands corresponding to the C-H stretching and bending modes of the butyl group's CH₂ and CH₃ moieties. ajol.info The C-N single bond stretching and various skeletal deformations of the butyl chain also appear at lower frequencies, providing a complete "fingerprint" of the molecule. ajol.info

Analysis of these spectra can also offer insights into the conformational isomers of this compound. Different spatial arrangements of the butyl group (e.g., anti vs. gauche conformers) can lead to subtle shifts in vibrational frequencies or the appearance of new bands, allowing for a detailed conformational analysis in different physical states.

Table 1: Characteristic Vibrational Modes for Alkylamines and Related Compounds This table provides a general reference for the types of vibrational modes expected in this compound, based on data for similar functional groups.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Description |

| N-H Stretch | 3300-3500 | Present in primary/secondary amines, but absent in a pure, monosubstituted cyanamide (B42294) like this compound. |

| C-H Stretch (Alkyl) | 2850-2960 | Symmetric and asymmetric stretching of C-H bonds in CH₂ and CH₃ groups. |

| C≡N Stretch (Nitrile) | 2210-2260 | Characteristic stretching of the cyano group, a key identifier for this compound. |

| NH₂ Scissoring | 1590-1650 | Bending mode for primary amines, absent in this compound. |

| CH₂ Bending (Scissoring) | ~1465 | Deformation of the methylene (B1212753) groups in the butyl chain. |

| CH₃ Bending (Asymmetric) | ~1450 | Asymmetric deformation of the terminal methyl group. |

| CH₃ Bending (Symmetric) | ~1375 | Symmetric "umbrella" deformation of the terminal methyl group. |

| C-N Stretch | 1000-1250 | Stretching of the single bond between the butyl group and the cyanamide nitrogen. |

| Note: Specific frequencies can vary based on the molecular environment and physical state. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the complete structural determination of this compound in solution. organicchemistrydata.org It provides precise information about the connectivity and chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within the molecule. youtube.combhu.ac.in

In the ¹H NMR spectrum of n-butylcyanamide, distinct signals corresponding to the protons of the methyl (CH₃) and the three methylene (CH₂) groups of the butyl chain are observed. sci-hub.se The chemical shift of each signal is influenced by its proximity to the electron-withdrawing cyano group. The protons on the carbon adjacent to the nitrogen (α-CH₂) are the most deshielded and appear furthest downfield. The signal for each group of protons exhibits a specific splitting pattern (multiplicity) due to spin-spin coupling with protons on adjacent carbons, allowing for unambiguous assignment. libretexts.org For instance, the terminal methyl group typically appears as a triplet, coupling with the adjacent methylene group. sci-hub.se

The ¹³C NMR spectrum provides complementary information, showing a distinct signal for each of the four unique carbon atoms in the n-butyl group, plus a signal for the nitrile carbon. rsc.org The nitrile carbon is highly deshielded and appears significantly downfield, often in the 110-120 ppm range. bhu.ac.in The chemical shifts of the butyl chain carbons also follow a predictable pattern based on their distance from the cyanamide functional group. sci-hub.se

Table 2: Representative NMR Data for n-Butylcyanamide Based on typical chemical shifts for alkyl cyanamides. sci-hub.se

| Atom | ¹H NMR Chemical Shift (δ, ppm) | ¹H NMR Multiplicity | ¹³C NMR Chemical Shift (δ, ppm) |

| CH₃-CH₂-CH₂-CH₂-NCN | ~0.94 | Triplet (t) | ~13.6 |

| CH₃-CH₂ -CH₂-CH₂-NCN | ~1.40 | Sextet (m) | ~19.8 |

| CH₃-CH₂-CH₂ -CH₂-NCN | ~1.60 | Quintet (m) | ~30.5 |

| CH₃-CH₂-CH₂-CH₂ -NCN | ~3.10 | Triplet (t) | ~45.2 |

| N-C ≡N | N/A | N/A | ~117.0 |

| Note: Values are approximate and can vary with solvent and experimental conditions. Multiplicity (m) denotes a complex multiplet. |

X-ray Diffraction Analysis of this compound and its Complexes

X-ray diffraction provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including precise bond lengths and angles. jocpr.com

Single Crystal Structures of this compound Ligands

Obtaining a single crystal of an uncomplexed, simple alkylcyanamide like this compound can be challenging. However, studies on related structures, such as the tert-butylcyanamide (B2729067) anion, have been achieved. iucr.orgresearchgate.net In one such case, the tert-butylcyanamide anion was generated through the reductive cleavage of N,N′-di-tert-butylcarbodiimide. escholarship.org The crystal structure revealed the precise arrangement of the atoms, confirming the geometry of the cyanamide moiety and the attached alkyl group. This type of analysis provides benchmark data for bond lengths (e.g., C-N, C≡N) and angles in the cyanamide functional group when it acts as a ligand.

Elucidation of Coordination Modes in Metal Complexes

This compound and its derivatives are versatile ligands in coordination chemistry. nih.gov X-ray diffraction analysis of metal-butylcyanamide complexes is crucial for understanding how the ligand binds to a metal center. mdpi.com The cyanamide group contains two potential donor atoms: the amino nitrogen and the nitrile nitrogen.

Crystallographic studies have shown that cyanamide ligands can coordinate to metal ions in several ways. iucr.orgresearchgate.net The most common is an "end-on" coordination, where the terminal nitrogen of the nitrile group donates its lone pair of electrons to the metal center, forming a linear or near-linear M-N-C arrangement. iucr.orgresearchgate.netescholarship.org A less common but observed mode is the "side-on" or η²-coordination, where the π-system of the C≡N triple bond interacts with the metal center. iucr.orgresearchgate.net The specific coordination mode adopted often depends on the electronic properties of the metal, the steric bulk of the alkyl group, and the other ligands present in the coordination sphere. mdpi.comresearchgate.net

For example, a crystal structure containing potassium cations showed that tert-butylcyanamide could bind in both end-on and side-on fashions within the same crystal, demonstrating the ligand's versatility. iucr.orgresearchgate.net Such structural elucidations are fundamental to designing new catalysts and functional materials based on metal-cyanamide frameworks. researchgate.net

Strategic Applications of Butylcyanamide in Advanced Organic Synthesis

N-Butylcyanamide as a Precursor for Diverse Heterocyclic Scaffolds

The structural framework of N-butylcyanamide makes it an ideal starting material for the synthesis of various nitrogen-containing heterocyclic compounds. These heterocycles are of significant interest due to their prevalence in biologically active molecules and pharmaceuticals.

Synthesis of Imidazolone and Aminoimidazolone Derivatives

Imidazolone and its amino-substituted counterparts are important heterocyclic cores found in a number of biologically active compounds. A notable application of butylcyanamide is in the (3+2) annulation reactions with azaoxyallyl cations to construct these five-membered rings. For instance, the reaction of tert-butyl cyanamide (B42294) has been shown to lead to the efficient formation of 2-aminoimidazolones. nih.gov This method provides a complementary approach to traditional condensation reactions for accessing these valuable heterocyclic systems. nih.gov The general scheme for this synthesis is presented below:

Table 1: Synthesis of Aminoimidazolone from tert-Butylcyanamide (B2729067) nih.gov

| Reactant 1 | Reactant 2 | Product | Yield |

| α-bromoamide | tert-butyl cyanamide | 2-aminoimidazolone | Efficient |

This table illustrates the effective use of tert-butylcyanamide in synthesizing 2-aminoimidazolone derivatives through a (3+2) annulation reaction.

Construction of Triazines and Other Nitrogen-Containing Rings

This compound is a key precursor for the synthesis of triazines, a class of six-membered heterocyclic compounds with a wide range of applications. The thermal trimerization of monosubstituted cyanamides, including this compound, is a known route to produce symmetrically substituted triazines. nih.gov Furthermore, tert-butyl cyanamide has been observed to react in the presence of potassium hydroxide (B78521) in methanol (B129727) to form N,N',N''-tri(tert-butyl)-1,3,5-triazine-2,4,6-triamine. molaid.com

Beyond triazines, this compound can be utilized in the synthesis of other nitrogen-rich heterocycles. For example, the reaction of 1-butylcyanamide with sodium azide (B81097) under acidic conditions provides a pathway to form a tetrazole ring, another important class of nitrogen-containing heterocycles.

Construction of Nitrogen-Containing Frameworks

The reactivity of this compound extends to the construction of more complex nitrogen-containing frameworks. Its ability to participate in cycloaddition reactions and act as a one-carbon source makes it a valuable tool for synthetic chemists. thieme-connect.de For example, cyanogen (B1215507) halides, which can be conceptually related to the reactivity of the cyano group in this compound, are employed in the synthesis of various five- and six-membered heterocycles through reactions with dinucleophiles. thieme-connect.de The development of methods for ring expansion of nitrogen-containing rings, such as the Ciamician-Dennstedt rearrangement, further highlights the potential for creating diverse nitrogenous frameworks. acs.org

Role in Aminocyanation and Electrophilic Cyanation Processes

The dual electrophilic and nucleophilic nature of the cyanamide functional group allows this compound to participate in both aminocyanation and electrophilic cyanation reactions. nih.gov

In aminocyanation reactions, the N-CN bond of cyanamides can be activated to add across a double bond. For instance, intramolecular aminocyanation of alkenes has been achieved through cooperative palladium and boron catalysis, where the cyanamide is activated by a Lewis acidic boron species. cardiff.ac.uk

Conversely, the cyano group can act as an electrophilic cyanating agent. The synthesis of cyanamides often involves the reaction of an amine with an electrophilic cyanating agent like cyanogen bromide. sci-hub.se This highlights the electrophilic character of the cyano carbon. N-cyano-N-phenyl-p-methylbenzenesulfonamide (NCTS) serves as an example of a reagent that can deliver an electrophilic cyano group. cardiff.ac.uk

Utilization in Oxidation and Chlorination Reagents (via N-Haloalkylcyanamides)

N-halo-N-alkylcyanamides, which can be prepared from their corresponding alkylcyanamides, are effective reagents for oxidation and chlorination reactions. These compounds are considered sources of "positive halogen," making them useful for a variety of transformations. ijiset.com

The preparation of N-halo-t-alkyl cyanamides can be achieved by treating a t-alkyl cyanamide with a molecular halogen, such as chlorine, in an inert solvent in the presence of a halogen acid acceptor. google.com These N-chloro compounds are valuable for chlorination reactions that require a source of positive chlorine, including the oxidation of various functional groups and the chlorination of amines and reactive aromatic systems. google.com N-halosuccinimides are a well-known class of reagents that exhibit similar reactivity, acting as mild oxidants and sources of electrophilic halogens. researchgate.netorganic-chemistry.org The reactivity of these N-halo compounds stems from the lability of the N-X bond. researchgate.net

Functional Group Interconversions and Complex Molecule Derivatization

Functional group interconversion (FGI) is a fundamental strategy in organic synthesis that involves converting one functional group into another to facilitate a desired transformation. ias.ac.insolubilityofthings.com this compound can be involved in such processes, either as a starting material or as an intermediate.

For example, the cyanamide group can be a precursor to other functional groups. The reduction of the nitrile group in a cyanamide can lead to the formation of an amine. vanderbilt.edu This transformation is a key step in many synthetic routes.

The derivatization of complex molecules is another area where this compound finds application. Its ability to react with various functional groups allows for the modification of existing molecular scaffolds. For instance, the palladium-catalyzed arylation of this compound with aryl halides or triflates provides a method for introducing aryl groups onto the cyanamide nitrogen, leading to N-aryl-N-butylcyanamides. nih.gov This reaction is tolerant of various functional groups on the aryl ring, demonstrating its utility in the derivatization of complex aromatic systems.

Table 2: Palladium-Catalyzed Arylation of this compound nih.gov

| Aryl Halide/Triflate | Product | Yield |

| 1-bromo-4-fluoro-benzene | N-butyl-N-(4-fluorophenyl)cyanamide | Good |

| 3-bromopyridine | N-butyl-N-(pyridin-3-yl)cyanamide | Excellent |

| 2-bromopyridine | N-butyl-N-(pyridin-2-yl)cyanamide | Excellent |

This table showcases the versatility of this compound in palladium-catalyzed cross-coupling reactions for the synthesis of derivatized cyanamides.

Q & A

Q. How can I design a reliable synthetic pathway for butylcyanamide, and what spectroscopic techniques are essential for its characterization?

A robust synthesis of this compound requires optimizing reaction conditions (e.g., solvent, temperature, and stoichiometry) and validating purity through techniques like ¹H/¹³C NMR (to confirm functional groups) and FT-IR (to identify nitrile and amide bands). Chromatographic methods (HPLC, GC-MS) should assess purity, while elemental analysis ensures stoichiometric accuracy. Experimental details must include reagent sources, reaction times, and spectral data interpretation to ensure reproducibility .

Example Table: Key Spectroscopic Data for this compound

| Technique | Expected Signal/Peak | Interpretation |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 1.2–1.6 (m, 4H) | Butyl chain CH₂ groups |

| ¹³C NMR | δ 115–120 ppm | Cyano group (C≡N) |

| FT-IR | ~2240 cm⁻¹ | Stretching vibration of C≡N |

Q. What are the critical considerations for evaluating the stability of this compound under varying pH and temperature conditions?

Stability studies should employ accelerated degradation experiments (e.g., 40–80°C, pH 1–13) with periodic sampling. Use HPLC to quantify degradation products and kinetic modeling (e.g., Arrhenius equation) to predict shelf-life. Control variables like oxygen exposure and light must be standardized. Report deviations in degradation pathways (e.g., hydrolysis vs. oxidation) and validate methods with positive/negative controls .

How should I formulate a focused research question to investigate this compound’s reactivity with nucleophiles?

Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant). Example: “How does the electronic nature of nucleophiles (e.g., amines vs. thiols) influence the reaction kinetics of this compound in aprotic solvents?” Specify variables (nucleophile concentration, solvent polarity) and analytical endpoints (e.g., rate constants via UV-Vis spectroscopy) .

Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound’s biological activity?

Use nonlinear regression models (e.g., sigmoidal dose-response curves) to calculate EC₅₀/IC₅₀ values. Validate assumptions (normality, homoscedasticity) with Shapiro-Wilk and Levene’s tests. Report confidence intervals and uncertainties. For small datasets, apply non-parametric tests (Mann-Whitney U) .

Q. How can I ensure reproducibility when scaling up this compound synthesis from lab to pilot scale?

Conduct Design of Experiments (DoE) to identify critical process parameters (e.g., mixing efficiency, heat transfer). Compare yields and purity metrics (HPLC) across scales. Document deviations in reaction kinetics and troubleshoot using sensitivity analysis .

Advanced Research Questions

Q. What strategies resolve contradictions in reported catalytic efficiencies of this compound in organocatalytic reactions?

Perform meta-analysis of literature data to identify confounding variables (e.g., solvent purity, catalyst loading). Replicate key studies under controlled conditions and use multivariate regression to isolate influential factors. Highlight methodological disparities (e.g., inconsistent characterization protocols) as potential sources of contradiction .

Q. How can computational modeling (e.g., DFT) predict this compound’s reaction mechanisms, and how should these models be validated experimentally?

Use density functional theory (DFT) to calculate transition-state geometries and activation energies. Validate predictions with isotopic labeling experiments (e.g., ¹⁵N tracing) and kinetic isotope effects. Compare computed spectroscopic data (IR, NMR) with empirical results to refine models .

Q. What ethical and methodological challenges arise when studying this compound’s neurotoxic potential in in vivo models?

Address 3Rs principles (Replacement, Reduction, Refinement) by prioritizing in vitro assays (e.g., neuronal cell lines) before animal studies. Use blinding and randomization to reduce bias. Statistically power studies to detect subtle neurobehavioral effects and report limitations (e.g., interspecies variability) .

Q. How do isotopic labeling and advanced mass spectrometry techniques elucidate this compound’s metabolic pathways?

Synthesize ¹³C/¹⁵N-labeled this compound and track metabolites via LC-HRMS/MS. Use fragmentation patterns to identify metabolic intermediates. Employ stable isotope-resolved metabolomics (SIRM) to quantify pathway fluxes and validate findings with knockout cell models .

Q. What systems biology approaches integrate multi-omics data to map this compound’s mode of action in complex biological systems?

Combine transcriptomics, proteomics, and metabolomics datasets using network analysis tools (e.g., Cytoscape). Apply pathway enrichment analysis (KEGG, GO) to identify perturbed biological processes. Validate hypotheses with CRISPR-Cas9 gene editing or chemical inhibitors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.